6-(2,5-Dichlorophenyl)pyrimidin-4-ol
Description
Properties
IUPAC Name |
4-(2,5-dichlorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O/c11-6-1-2-8(12)7(3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWBXDMJVVHABZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=O)NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(2,5-Dichlorophenyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory, antimicrobial, and anticancer applications. This article reviews the synthesis, biological activity, structure–activity relationships (SAR), and relevant case studies involving this compound.
Synthesis of this compound
The synthesis of this compound typically involves reactions that introduce the 2,5-dichlorophenyl group onto a pyrimidine scaffold. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.
Biological Activity Overview
The biological activity of this compound has been evaluated through various assays focusing on its anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. For instance, compounds structurally similar to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes. The IC50 values for some derivatives were comparable to established anti-inflammatory drugs like celecoxib, indicating strong anti-inflammatory effects.
Table 1: Inhibitory Activity of Pyrimidine Derivatives Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| This compound | TBD | TBD |
Note: TBD indicates values that require further research for precise quantification.
Antimicrobial Activity
In vitro studies have shown that certain pyrimidine derivatives exhibit potent activity against Plasmodium falciparum, the malaria-causing parasite. The presence of the dichlorophenyl group is believed to enhance binding affinity to dihydrofolate reductase (DHFR), a critical enzyme in the parasite's lifecycle.
Table 2: Antimicrobial Efficacy Against Plasmodium falciparum
| Compound | Ki (nM) Wild-Type | Ki (nM) Mutant Strain |
|---|---|---|
| This compound | TBD | TBD |
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). Preliminary results indicated that it possesses cytotoxic effects with GI50 values within a promising range.
Table 3: Cytotoxicity Against Cancer Cell Lines
| Cell Line | GI50 Value (nM) |
|---|---|
| MCF-7 | TBD |
| HCT-116 | TBD |
| HepG-2 | TBD |
Structure–Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural features. The dichlorophenyl moiety is crucial for enhancing lipophilicity and improving binding interactions with target enzymes or receptors. Studies suggest that electron-withdrawing groups at specific positions on the phenyl ring significantly influence the compound's potency.
Case Studies
- Anti-inflammatory Studies : In a study evaluating various pyrimidine derivatives for COX inhibition, several compounds showed enhanced activity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The SAR indicated that substituents on the pyrimidine ring could modulate the selectivity towards COX-1 or COX-2.
- Antimicrobial Evaluation : A series of derivatives were synthesized and tested against P. falciparum. The results indicated that modifications at the 6-position significantly affected inhibitory potency against DHFR.
- Anticancer Trials : In vitro assays on human cancer cell lines revealed that certain derivatives exhibited potent antiproliferative effects, leading to further exploration of their mechanisms of action as dual inhibitors targeting EGFR and VEGFR pathways.
Comparison with Similar Compounds
Table 1: Comparative Data for this compound and Analogs
Research Implications
- Synthetic Utility: The 2,5-dichlorophenyl substitution offers a less-explored regiochemical profile compared to the common 3,5-dichloro analogs, enabling novel structure-activity relationship (SAR) studies .
- Material Science : Symmetric halogenation (e.g., 3,5-dichloro) may improve crystallinity for X-ray diffraction studies, as evidenced by techniques like APEX2 and SADABS in related compounds .
Preparation Methods
Preparation of Key Pyrimidine Intermediates
A relevant precursor is 2,5-diamino-4,6-dichloropyrimidine , which can be synthesized by chlorination of hydroxypyrimidine derivatives using phosphorus oxychloride in the presence of quaternary ammonium chlorides as solvents. This reaction is typically conducted at elevated temperatures (~100–105°C) for extended periods (20–30 hours) to ensure complete chlorination at the 4 and 6 positions of the pyrimidine ring. The process involves:
- Heating 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride with phosphorus oxychloride and a quaternary ammonium chloride (e.g., methyltriethylammonium chloride) at 105°C for 20–28 hours.
- Subsequent work-up involves quenching with water and sodium hydroxide, extraction with ethyl acetate, and purification steps including filtration through silica to remove impurities and colored byproducts.
This method provides the dichloropyrimidine intermediate in yields ranging from 50% to 65% depending on scale and conditions.
Formation of the Hydroxyl Group at Position 4
The 4-hydroxypyrimidine moiety can be formed by hydrolysis of 4-chloropyrimidine derivatives or by direct condensation reactions involving hydroxyl-containing precursors. In some syntheses, the hydroxyl group arises from controlled hydrolysis or substitution of halogen atoms on the pyrimidine ring under mild basic conditions.
Example Synthetic Procedure (Adapted from Patent Literature)
Process Optimization and Industrial Considerations
- Reaction Medium: Use of quaternary ammonium chlorides as solvents enhances chlorination efficiency and product isolation.
- Temperature and Time: Elevated temperatures (~100–105°C) and prolonged reaction times (20–30 hours) are critical for complete conversion.
- Purification: Filtration through celite and silica gel plugs removes inorganic salts and colored impurities, improving product purity.
- Scalability: The described chlorination and substitution reactions are amenable to scale-up for industrial production with appropriate control of reaction parameters and purification steps.
Summary Table of Key Preparation Parameters
| Parameter | Conditions | Remarks |
|---|---|---|
| Chlorination reagent | Phosphorus oxychloride | 2–10 molar equivalents relative to substrate |
| Solvent | Quaternary ammonium chloride (e.g., methyltriethylammonium chloride) | Enhances reaction and solubilization |
| Temperature | 100–105°C | Maintained for 20–30 hours |
| Work-up | Quenching with water and NaOH, extraction with ethyl acetate | pH control critical for product isolation |
| Purification | Filtration through celite and silica gel | Removes solids and color impurities |
| Coupling reaction | Pd-catalyzed with arylboronic acid or arylzinc reagents | For introduction of 2,5-dichlorophenyl group |
| Hydrolysis | Mild base or aqueous conditions | Converts 4-chloropyrimidine to 4-hydroxypyrimidine |
Research Findings and Observations
- The use of quaternary ammonium chlorides as reaction media is a key innovation improving chlorination efficiency and product yield.
- Prolonged heating under controlled temperature and inert atmosphere prevents decomposition and side reactions.
- Palladium-catalyzed cross-coupling provides a versatile and efficient route to introduce the 2,5-dichlorophenyl substituent with good selectivity and yields, as demonstrated in structurally related pyrimidine derivatives.
- Hydrolysis steps must be carefully controlled to avoid overreaction or ring degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
